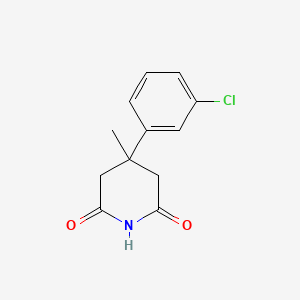

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione

Descripción

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .

Pharmacokinetics

A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .

Análisis Bioquímico

Biochemical Properties

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress. This disruption can affect various cellular processes, including apoptosis and autophagy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria. This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress. These effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death. Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria. Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.

Actividad Biológica

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a compound belonging to the piperidine family, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a chlorophenyl group and a diketone moiety. This configuration is significant as it influences the compound's interaction with biological targets.

1. Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that derivatives containing similar structural motifs can exhibit varying degrees of AChE inhibition:

- Case Study : In a comparative study, several phthalimide-based analogs were synthesized, including derivatives with chlorophenyl substitutions. The results indicated that compounds with electron-withdrawing groups like chlorine enhanced inhibitory potency. For instance, one derivative exhibited an IC50 value of 16.42 ± 1.07 µM compared to donepezil, a standard AChE inhibitor .

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 4b | Phthalimide with 4-fluorophenyl | 16.42 ± 1.07 | |

| 4c | Phthalimide with 3-chlorophenyl | Not specified |

2. Anticancer Properties

Research has also explored the anticancer potential of compounds related to this compound. The piperidine scaffold is known for its ability to interact with various cellular targets involved in cancer progression.

- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MDM2 . The presence of the chlorophenyl group may enhance these interactions due to increased lipophilicity and electronic effects.

- Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit tumor growth in various cancer cell lines, suggesting that modifications to the piperidine structure could yield more potent anticancer agents .

3. Neuroprotective Effects

Given the role of AChE in neurodegenerative diseases such as Alzheimer's, compounds like this compound are being investigated for their neuroprotective properties.

Aplicaciones Científicas De Investigación

Therapeutic Potential

Research indicates that compounds like 4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione may exhibit significant therapeutic properties. They have been investigated for their potential as IKZF2 degraders , which can play a crucial role in cancer treatment. Specifically, these compounds may help in the treatment of several cancers such as non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) by modulating IKZF2 protein levels. This modulation can lead to the degradation of proteins that are overexpressed in certain cancers, thereby inhibiting tumor growth and metastasis .

Chromatographic Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC) methods. For example, it can be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid. This method is scalable and suitable for both qualitative and quantitative analysis, making it beneficial for pharmacokinetic studies and impurity isolation during drug development .

Physical Properties

- Molecular Formula : C12H12ClNO2

- Molecular Weight : 237.68 g/mol

- CAS Number : 1343463-05-7

These properties are essential for understanding the compound's behavior in various chemical reactions and its interactions with biological systems .

Synthesis Applications

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting different pathways in diseases .

Case Study 1: Cancer Treatment

A study focusing on the degradation activity of IKZF2 by piperidine derivatives showed promising results in preclinical models of cancer. The compound demonstrated selective degradation capabilities that could potentially improve treatment outcomes in patients with specific types of cancer .

Case Study 2: Analytical Method Development

In a recent analytical study, researchers optimized HPLC conditions for the effective separation of this compound from other compounds in a mixture. This method was validated for robustness and reproducibility, highlighting its applicability in pharmaceutical quality control .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, highlighting differences in substituents and physicochemical properties:

Key Observations :

- Halogen Substitution : The replacement of chlorine with bromine in 4-(3-bromophenyl)piperidine-2,6-dione increases molecular weight by ~46.42 g/mol but may alter lipophilicity and binding affinity in biological systems .

- Methyl vs.

- Functional Group Impact: The presence of cyano groups in 4-Methyl-4-phenyl-3,5-dicyano-2,6-piperidinedione significantly elevates melting point (290–291°C) compared to non-cyano analogs, suggesting enhanced crystallinity and stability .

Anticancer and Enzyme Inhibition

- Its cyclohexyl group enhances hydrophobic interactions with enzyme active sites .

- The 3-chlorophenyl group may improve target selectivity due to halogen bonding .

Métodos De Preparación

Formation of Piperidine-2,6-dione Core

- Starting from 3-aminopiperidine-2,6-dione or related intermediates, the core ring system is constructed by cyclization reactions.

- Refluxing in methanol with appropriate reagents for several hours (e.g., 5 hours reflux) facilitates ring closure.

- The crude product is often purified by extraction with ethyl acetate and chromatography on silica gel to obtain the desired cyclic imide intermediate.

Introduction of the 3-Chlorophenyl Group

- The 3-chlorophenyl substituent is introduced via nucleophilic substitution or coupling reactions.

- A representative method involves reacting a precursor compound (such as a halogenated intermediate) with 3-chlorophenyl-containing reagents under basic conditions.

- Bases such as sodium hydride, potassium t-butoxide, sodium methoxide, sodium ethoxide, diisopropylethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used to facilitate these reactions.

- The reaction is typically carried out in solvents like dimethylformamide (DMF) at controlled temperatures, often room temperature or reflux conditions, depending on the step.

Introduction of the 4-Methyl Group

- Methylation at the 4-position can be achieved by alkylation reactions using methylating agents.

- The reaction molar ratios are carefully controlled; for example, a molar ratio of 1:4 between the core intermediate and methylating agent is preferred.

- The methylation step may be followed by purification through chromatography to isolate the pure 4-methyl substituted product.

Additional Functional Group Transformations

- Some processes involve halogenation steps using reagents like N-bromosuccinimide (NBS) and benzoyl peroxide under reflux to introduce or modify halogen substituents.

- Hydrolysis or neutralization steps using lithium hydroxide monohydrate and acid workup adjust the functional groups and pH to optimize product stability and purity.

- Extraction and drying steps using ethyl acetate, brine washes, and drying agents like sodium sulfate are standard to isolate the product.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature/Time | Notes |

|---|---|---|---|---|

| Cyclization to piperidine-2,6-dione core | 3-aminopiperidine-2,6-dione, reflux | Methanol (MeOH) | Reflux, ~5 hours | Followed by extraction and chromatography |

| Substitution with 3-chlorophenyl group | 3-chlorophenyl reagent, base (NaH, DBU, etc.) | DMF | Room temperature to reflux | Molar ratio precursor:reagent ~1:4 |

| Methylation at 4-position | Methylating agent (e.g., methyl iodide) | DMF or similar | Controlled temperature | Purification by silica gel chromatography |

| Halogenation (if applicable) | N-bromosuccinimide, benzoyl peroxide | Dichloroethane | Reflux, 7-8 hours | Used for introducing bromine substituents |

| Hydrolysis/Neutralization | Lithium hydroxide monohydrate, acid workup | THF/MeOH/H2O | 70 °C overnight | pH adjusted to ~3, extraction with EtOAc |

Research Findings and Optimization Notes

- The use of bases such as diisopropylethylamine and DBU is preferred for their efficiency in facilitating substitution reactions without causing side reactions.

- Reaction molar ratios are critical; a 1:4 ratio of starting compound to reagent ensures optimal conversion and yield.

- Purification by silica gel chromatography is essential to separate isomers and impurities, especially after methylation and substitution steps.

- The reaction environment (solvent choice, temperature, and time) significantly affects the yield and purity of the final compound.

- Extraction with ethyl acetate and washing with brine followed by drying over sodium sulfate are standard to remove residual reagents and water.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, and how can reaction yields be systematically improved?

- Methodological Answer : The synthesis typically involves multi-step reactions in inert solvents like dichlorethane or dichloromethane under basic conditions (e.g., NaOH) . To improve yields:

- Optimize stoichiometry using Design of Experiments (DoE) to reduce trial-and-error approaches .

- Monitor intermediates via HPLC or GC-MS to identify yield-limiting steps.

- Purify via column chromatography or recrystallization, ensuring >99% purity through NMR and elemental analysis .

Q. How can researchers ensure compound purity and characterize structural integrity post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural Confirmation : Employ / NMR to verify substituent positions and X-ray crystallography for absolute configuration (e.g., as in piperidine-dione derivatives ).

- Elemental Analysis : Confirm empirical formula within ±0.3% deviation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Follow hazard codes H300 (acute toxicity) and H315 (skin irritation) by using fume hoods, nitrile gloves, and PPE .

- Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

- Adhere to institutional chemical hygiene plans, including waste segregation for halogenated organics .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Integrate AI-driven platforms like COMSOL Multiphysics for virtual screening of substituent effects on reactivity .

- Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .

Q. How to resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Conduct meta-analyses using standardized assays (e.g., aromatase inhibition assays ).

- Apply multivariate regression to isolate variables like stereochemistry or solvent effects .

- Validate findings with isotopic labeling (e.g., -labeled analogs) to track metabolic pathways .

Q. What experimental design strategies minimize resource consumption during reaction optimization?

- Methodological Answer :

- Implement factorial design (e.g., 2 factorial) to test variables (temperature, catalyst loading) with minimal runs .

- Use response surface methodology (RSM) to identify non-linear interactions .

- Leverage robotic liquid handlers for high-throughput screening of conditions .

Q. How to evaluate the compound’s stability under varying environmental conditions (pH, light, temperature)?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products .

- Use UV-Vis spectroscopy to assess photodegradation under controlled light exposure (e.g., ICH Q1B guidelines) .

Q. What advanced techniques validate the compound’s application in targeted drug delivery systems?

- Methodological Answer :

- Synthesize prodrug derivatives (e.g., ester-linked conjugates) and assess hydrolysis kinetics in simulated biological fluids .

- Use fluorescent tagging (e.g., FITC) to track cellular uptake via confocal microscopy .

Emerging Methodologies

Q. Can AI-driven platforms automate the synthesis and analysis of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.